

Molecular structure and weight of (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

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Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)-3-methylbutanoic acid

Cat. No.: B3148094

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An In-Depth Technical Guide to **(R)-2-(4-Chlorophenyl)-3-methylbutanoic Acid**: Structure, Properties, and Analysis

Executive Summary

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral carboxylic acid of significant interest in the fields of agrochemicals and pharmaceutical development. As a key chiral building block and a principal metabolite of the pyrethroid insecticide esfenvalerate, understanding its molecular structure, physicochemical properties, and analytical characterization is paramount for researchers and developers. This guide provides a comprehensive technical overview, delving into its structural attributes, synthetic strategies, and the critical analytical methodologies required for its stereospecific characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and provides robust, self-validating protocols for practical application in a research and development setting.

Introduction: A Molecule of Stereochemical Significance

(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid belongs to the class of substituted phenylacetic acid derivatives, a scaffold of immense value in the development of biologically active compounds.^[1] Its structure is defined by a butanoic acid backbone featuring a 4-

chlorophenyl group at the C2 position and an isopropyl moiety. The C2 carbon is a stereocenter, giving rise to two enantiomers, (R) and (S). This chirality is not a trivial structural feature; it is fundamental to the molecule's biological interactions and its utility as a synthetic precursor.

The primary relevance of this compound stems from its role as the "free acid" metabolite of the insecticide fenvalerate and its single-isomer evolution, esfenvalerate.^{[2][3]} In esfenvalerate, the corresponding (S)-alpha-cyano-3-phenoxybenzyl ester of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid is the insecticidally active component. Consequently, the (R)-enantiomer of the acid is a crucial reference standard in metabolic studies, environmental fate analysis, and impurity profiling. Its use as a versatile small molecule scaffold further extends its applicability in medicinal chemistry and drug discovery programs.^[4]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation of all subsequent research and development activities.

Molecular Structure

The structural arrangement dictates the molecule's chemical reactivity and physical properties. The Cahn-Ingold-Prelog priority rules assign the (R) configuration to the stereocenter at the C2 position.

Caption: 2D structure of **(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid**.

Physicochemical Data Summary

The following table consolidates the key identifiers and physical properties of the molecule. Note that some physical data, such as melting point, are more commonly reported for the racemic mixture.

Property	Value	Source(s)
IUPAC Name	(2R)-2-(4-chlorophenyl)-3-methylbutanoic acid	[2]
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	[2] [4] [5] [6] [7]
Molecular Weight	212.67 g/mol	[2] [4] [5] [6] [8]
CAS Number	63640-09-5	[4]
Racemic CAS	2012-74-0	[2] [5] [7] [8] [9]
Appearance	White to off-white crystalline powder	[5]
Melting Point	87-91 °C (for racemic mixture)	[5]
SMILES	CC(C)--INVALID-LINK--C(=O)O	[2]
InChI	InChI=1S/C11H13ClO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1	[2]

Synthesis and Chiral Purity

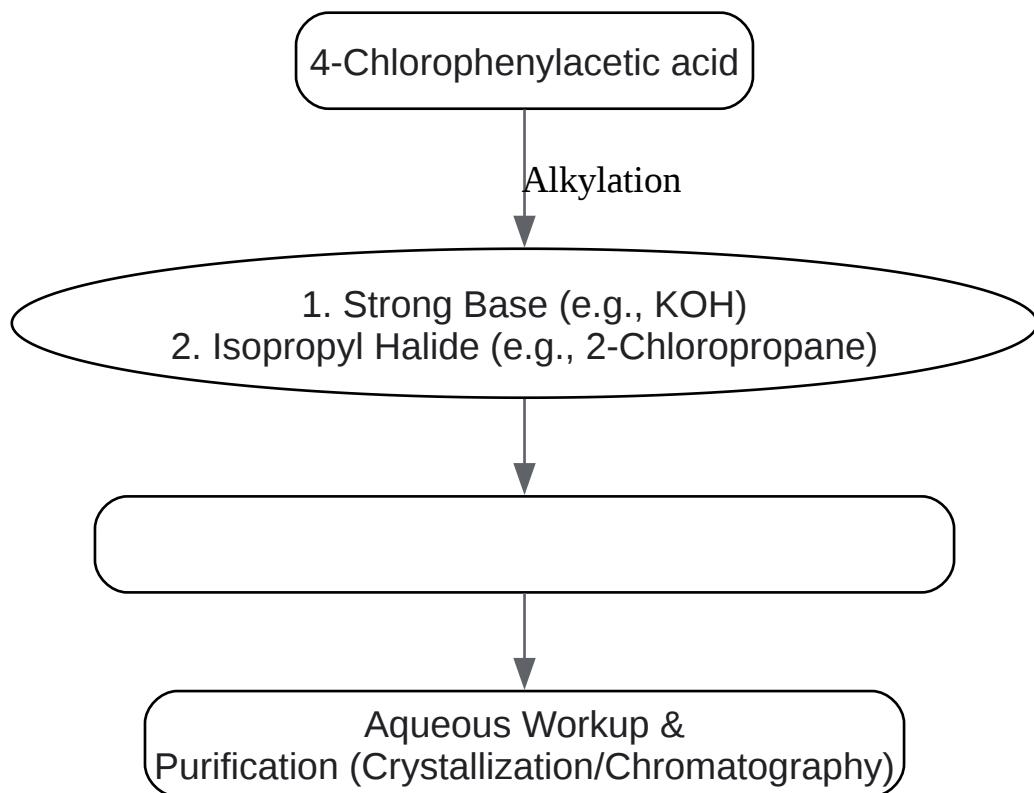
The generation of enantiomerically pure **(R)-2-(4-Chlorophenyl)-3-methylbutanoic acid** is a critical step for its use as a reference standard or synthetic intermediate. While various methods exist for the racemic compound, achieving enantiopurity requires a deliberate stereoselective strategy.[\[1\]](#)

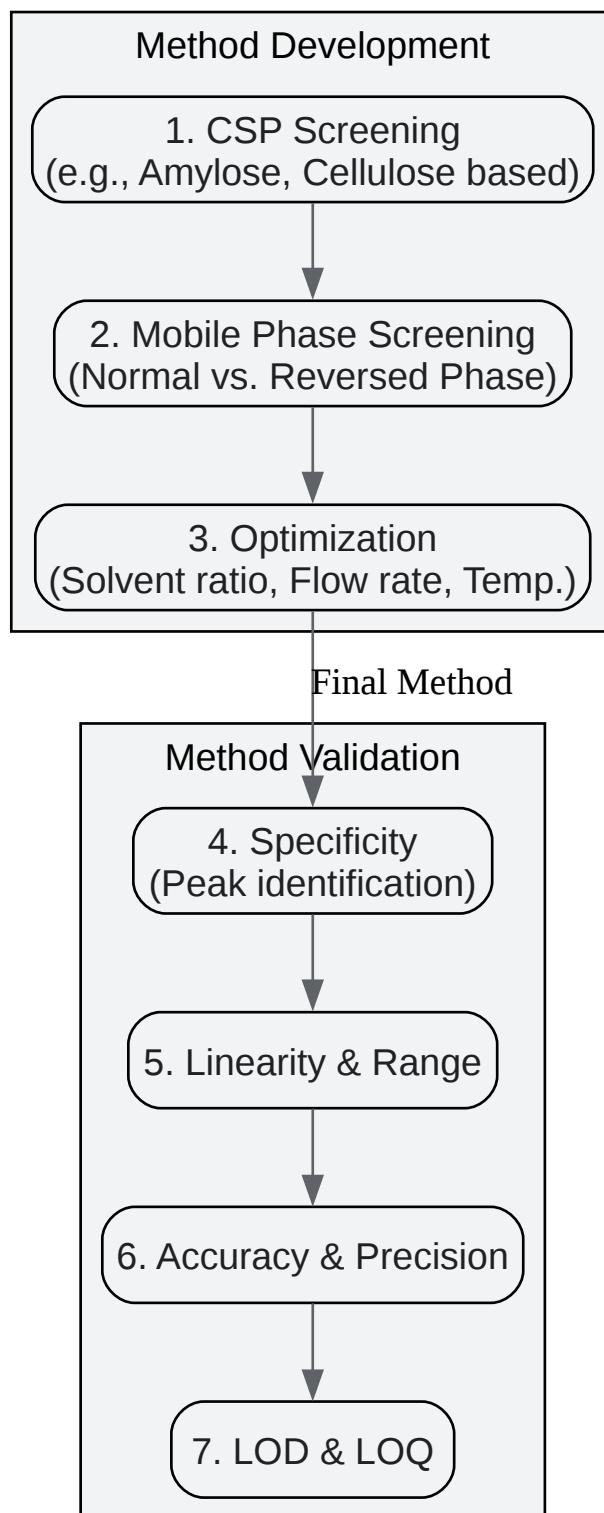
Rationale for Stereoselective Control

In pharmacology and toxicology, enantiomers of a chiral compound often exhibit different physiological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic or pesticidal effect, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. Therefore, synthesizing and testing a single, pure enantiomer is a regulatory and scientific necessity.

Representative Synthesis of Racemic Precursor

The most direct laboratory-scale synthesis of the racemic acid involves the alkylation of a 4-chlorophenylacetic acid precursor. This method is robust and relies on well-understood carbanion chemistry.



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